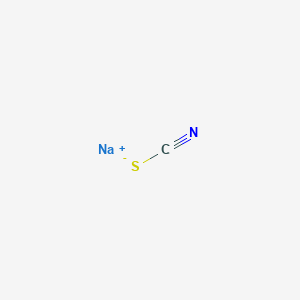

sodium;thiocyanate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4,6-trinitrotoluene . It is a yellow, solid organic compound that is widely used as an explosive material. It is known for its stability and insensitivity to shock, which makes it a preferred choice in military and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The process typically involves three steps:

Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

Each nitration step requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and nitrated in a controlled environment. The process is optimized for high yield and purity, with stringent safety measures in place to handle the highly reactive intermediates and final product.

化学反应分析

Nucleophilic Substitution Reactions

NaSCN undergoes nucleophilic substitution with alkyl halides to form alkyl thiocyanates. This reaction is facilitated in polar aprotic solvents or ethanol under heating .

Example Reaction:

R-X+NaSCN→R-SCN+NaX

-

Isopropyl thiocyanate synthesis :

(CH3)2CHBr+NaSCNEtOH, Δ(CH3)2CH-SCN+NaBr

Silver thiocyanate (AgSCN) is often preferred for insoluble halides (e.g., AgBr, AgI), simplifying product isolation .

Acid-Base Reactions

Protonation of NaSCN generates isothiocyanic acid (HSCN), a key intermediate in thiourea synthesis .

Reaction Pathway:

NaSCN+H+→HSCN

HSCN+R-NH2→R-NH-CS-NH2

HSCN (pKa=−1.28) reacts preferentially with amines under acidic conditions, forming substituted thioureas .

Oxidation Reactions

NaSCN is oxidized by strong oxidants (e.g., H₂O₂, O₂) to yield sulfate, cyanate, and nitrogen species, depending on conditions .

Key Oxidative Pathways

| Oxidant | Products | Conditions |

|---|---|---|

| H₂O₂ | Na₂SO₄, NaOCN, NH₃, N₂ | pH 7–9, 25–80°C |

| O₂ | Na₂S₂O₃, NaHSO₄ | Alkaline aqueous solutions |

| HNO₃ | SO₃, NOₓ, COS | Concentrated, Δ |

Mechanism with H₂O₂ (Stretford Process):

NaSCN+4H2O2→H2SO4+NaOCN+3H2O

NaOCN+NaOH→Na2CO3+NH3

2NH3+3H2O2→N2+6H2O

This pathway is critical in industrial desulfurization but risks forming corrosive byproducts .

Thermal Decomposition

Above 287°C, NaSCN decomposes exothermically, releasing toxic gases :

NaSCNΔNa2S+CO+N2+SOₓ

Hazardous Byproducts:

Biochemical Redox Reactions

In biological systems, SCN⁻ is oxidized by myeloperoxidase (MPO) to hypothiocyanous acid (HOSCN), a selective thiol oxidant :

SCN−+H2O2MPOHOSCN+OH−

Thiol Reactivity :

| Thiol | k2(M−1s−1) | pH Dependence |

|---|---|---|

| Glutathione | 2.5×104 | Increases at pH <7 |

| Thioredoxin | 3.8×105 | Enhanced at pH 6 |

HOSCN preferentially oxidizes low-pKa thiols, modulating redox signaling in inflammatory diseases .

Incompatible Reactions

NaSCN reacts violently with:

科学研究应用

Agricultural Uses

Sodium thiocyanate serves as an effective herbicide and insecticide. It targets a range of pests and weeds, including nematodes, mites, aphids, whiteflies, and thrips. Its application in agriculture helps enhance crop yields by controlling harmful organisms that affect plant health .

Construction Industry

In the construction sector, sodium thiocyanate is utilized as a cement grinding aid. It improves the efficiency of cement production by enhancing the grinding process. Additionally, it acts as a de-icing agent for aircraft fluids, ensuring safe operations in cold weather conditions .

Manufacturing Sector

Sodium thiocyanate plays a crucial role in the manufacturing of dyes, pigments, resins, and polymers. It is involved in metal finishing processes to remove oxides from metals and is also used in the production of synthetic resins and plastics .

Textile Industry

In textiles, sodium thiocyanate functions as a dyeing and printing auxiliary. It aids in achieving various colors and is also employed in the vulcanization process of rubber products to enhance their durability .

Medical Applications

Sodium thiocyanate has garnered attention for its pharmacological properties. It acts as an anticoagulant, helping to prevent blood clotting and is used to manage hypertension. Recent studies indicate its potential benefits in conditions like ulcerative colitis and atherosclerosis by modulating myeloperoxidase (MPO) activity and reducing oxidative damage .

Case Studies

- A study on mice with ulcerative colitis demonstrated that sodium thiocyanate supplementation increased levels of hypothiocyanous acid (HOSCN), which may reduce tissue damage caused by MPO activity .

- In another investigation involving ApoE-/- mice on a high-fat diet, treatment with sodium thiocyanate resulted in decreased atherosclerotic plaque size and improved endothelial function .

Environmental Considerations

Despite its utility, sodium thiocyanate raises environmental concerns due to its classification as a hazardous waste product by the EPA. Proper handling and disposal are critical to mitigate potential health risks associated with exposure to this compound .

作用机制

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking of the nitro groups, leading to the formation of gases like nitrogen, carbon dioxide, and water vapor. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.

相似化合物的比较

Similar Compounds

- 2,4-dinitrotoluene

- 2,6-dinitrotoluene

- 1,3,5-trinitrobenzene

Uniqueness

2,4,6-trinitrotoluene is unique due to its stability and insensitivity to shock compared to other nitro compounds. This makes it safer to handle and store, which is why it is widely used in military and industrial applications.

属性

IUPAC Name |

sodium;thiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.Na/c2-1-3;/h3H;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTPCRGMBIAPIM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#N)[S-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CNNaS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。